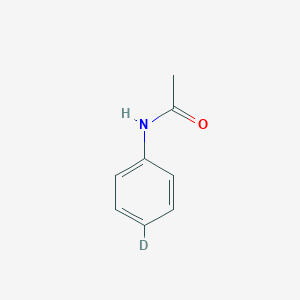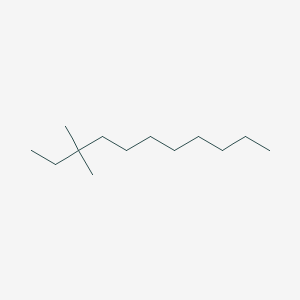
Urothione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of urothione involves multiple steps, starting from pyrazine. A thiophene ring is fused to pyrazine to form thieno[2,3-6]pyrazine, which is then subjected to various chemical transformations to yield this compound . The synthesis is typically carried out in a controlled laboratory environment with specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research and diagnostics rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to suit industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions: Urothione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various biochemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.
Applications De Recherche Scientifique
Urothione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Industry: While not widely used in industrial applications, this compound’s synthesis and reactivity studies provide valuable insights for the development of new chemical processes and materials.
Mécanisme D'action
Urothione exerts its effects primarily through its role as a degradation product of molybdopterin. Molybdopterin is essential for the activity of several enzymes involved in critical biochemical pathways, including the oxidative catabolism of sulfur-containing amino acids and purine metabolism . The molecular targets of this compound include sulfite oxidase, xanthine oxidoreductase, and aldehyde oxidase, which rely on molybdopterin for their catalytic activity .
Comparaison Avec Des Composés Similaires
Molybdopterin: The parent compound of urothione, essential for enzyme activity.
Sulfite Oxidase: An enzyme that relies on molybdopterin for its function.
Xanthine Oxidoreductase: Another enzyme dependent on molybdopterin.
Uniqueness of this compound: this compound is unique in that it serves as a specific biomarker for molybdenum cofactor deficiency, providing a direct link to the metabolic state of molybdopterin . Its presence in urine is indicative of the body’s ability to synthesize and degrade molybdopterin, making it a valuable tool in clinical diagnostics and research .
Propriétés
Numéro CAS |
19295-31-9 |
|---|---|
Formule moléculaire |
C11H11N5O3S2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |
Clé InChI |
RPUOVNROVSNPBD-UHFFFAOYSA-N |
SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
SMILES isomérique |
CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O |
SMILES canonique |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
melting_point |
> 360 °C |
Description physique |
Solid |
Solubilité |
0.1 mg/mL at pH 6.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)




![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
